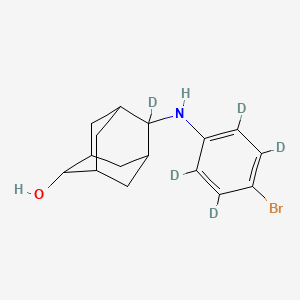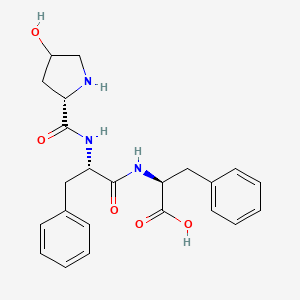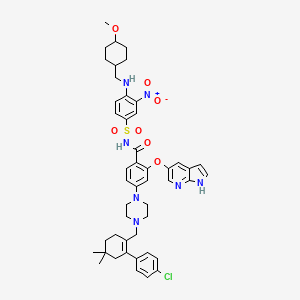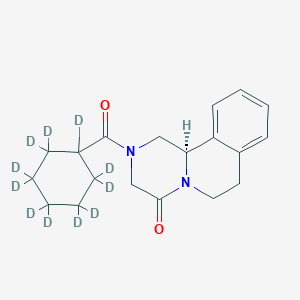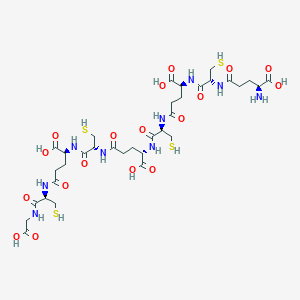
m-PEG24-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG24-Br: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long polyethylene glycol chain, which provides flexibility and solubility, making it an essential component in the development of PROTAC molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-Br involves the reaction of polyethylene glycol with bromoethane under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the bromo-terminated polyethylene glycol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG24-Br primarily undergoes substitution reactions due to the presence of the bromo group. This group can be replaced by various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Conditions: These reactions typically occur under mild conditions, often at room temperature, and may require a base to neutralize the by-products
Major Products: The major products formed from these reactions are the corresponding substituted polyethylene glycol derivatives, which can be further used in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: m-PEG24-Br is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .
Biology and Medicine: In biological and medical research, this compound is used to create conjugates that can selectively degrade disease-causing proteins. This approach has shown promise in treating conditions such as cancer and neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and drug delivery systems. Its ability to improve the solubility and stability of compounds makes it valuable in various applications .
Wirkmechanismus
m-PEG24-Br functions as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
MM(PEG)24 Methyl-PEG-Maleimide: This compound is also a polyethylene glycol-based linker but is activated with a maleimide group for covalent pegylation of sulfhydryls on proteins.
m-PEG24-N3: This compound contains an azide group and can undergo azide-alkyne cycloaddition reactions, making it useful for click chemistry applications
Uniqueness: m-PEG24-Br is unique due to its bromo group, which allows for versatile substitution reactions. This property makes it highly valuable in the synthesis of various derivatives and PROTAC molecules .
Eigenschaften
Molekularformel |
C49H99BrO24 |
|---|---|
Molekulargewicht |
1152.2 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C49H99BrO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-49H2,1H3 |
InChI-Schlüssel |
CHKQFZKLTVIGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
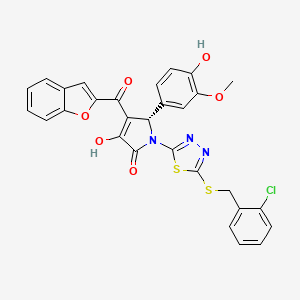
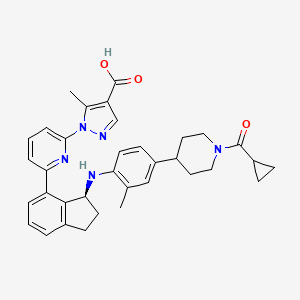
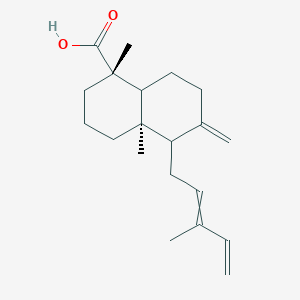


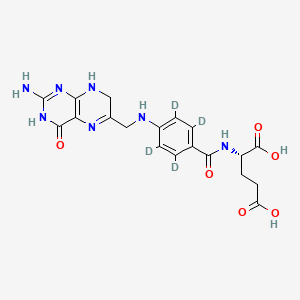
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
